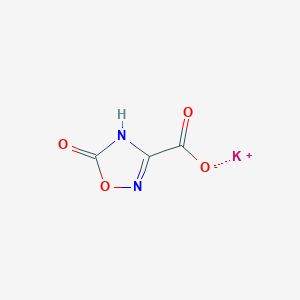
1-Ethyl-3-methylpentyl-Acetat
Übersicht
Beschreibung
1-Ethyl-3-methylpentyl Acetate is a useful research compound. Its molecular formula is C10H20O2 and its molecular weight is 172.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Ethyl-3-methylpentyl Acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-3-methylpentyl Acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmazeutika: Antivirale Mittel
Indolderivate, die strukturelle Ähnlichkeiten mit 1-Ethyl-3-methylpentyl-Acetat aufweisen, wurden auf ihre antiviralen Eigenschaften untersucht. Verbindungen wie Methyl-6-amino-4-isobutoxy-1H-indol-2-carboxylat haben eine inhibitorische Wirkung gegen Influenza A gezeigt, was darauf hindeutet, dass this compound für ähnliche antivirale Anwendungen erforscht werden könnte .
Landwirtschaft: Pflanzenwachstumsregulatoren
Der Indolkern, der in Verbindungen wie this compound vorkommt, ist auch in Pflanzenhormonen wie Indol-3-essigsäure vorhanden. Dieses Hormon wird durch den Abbau von Tryptophan in Pflanzen gebildet und spielt eine entscheidende Rolle für das Pflanzenwachstum und die Pflanzenentwicklung .
Bioenergie: Vorbehandlung von Biomasse
Ionische Flüssigkeiten, darunter solche, die mit this compound verwandt sind, wurden bei der Vorbehandlung von lignocellulosehaltiger Biomasse eingesetzt, um die Zuckergewinnung zu verbessern. Diese Anwendung ist entscheidend, um die Effizienz der Bioenergieproduktion aus Pflanzenresten zu maximieren .
Materialwissenschaften: Strukturanalyse
Die strukturelle Modifikation von lignocellulosehaltigen Materialien unter Verwendung von ionischen Flüssigkeiten kann mithilfe von Techniken wie Rasterelektronenmikroskopie und Fourier-Transformations-Infrarotspektroskopie analysiert werden. Diese Methoden helfen, die Veränderungen in der Biomasse-Zusammensetzung und -Struktur nach der Behandlung mit Verbindungen wie this compound zu verstehen .
Umweltwissenschaften: Abfallmanagement
Die Anwendung von this compound bei der Behandlung von pflanzlichem Abfall, wie z. B. Kohlresten, kann zur Herstellung von Produkten mit Mehrwert führen. Dieser Ansatz bewältigt nicht nur den Abfall effektiv, sondern trägt auch zur ökologischen Nachhaltigkeit bei, indem er die Treibhausgasemissionen reduziert .
Chemische Synthese: Heterocyclische Verbindungen
This compound kann als Vorläufer bei der Synthese verschiedener heterocyclischer Verbindungen verwendet werden. Diese Verbindungen haben ein breites Anwendungsspektrum, einschließlich der pharmazeutischen Chemie, wo sie als Bausteine für die Medikamentenentwicklung dienen .
Eigenschaften
IUPAC Name |
5-methylheptan-3-yl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-5-8(3)7-10(6-2)12-9(4)11/h8,10H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEXFYWUSJAMSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(CC)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30659848 | |
| Record name | 5-Methylheptan-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
375855-08-6 | |
| Record name | 3-Heptanol, 5-methyl-, 3-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=375855-08-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methylheptan-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonyl chloride](/img/structure/B1450895.png)

![7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one](/img/structure/B1450899.png)

![4-[(E)-(3-methyl-4-phenyl-1H-pyrazol-5-yl)diazenyl]-1H-pyrazole-3,5-diamine](/img/structure/B1450902.png)



![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenol](/img/structure/B1450908.png)
![3-amino-1-(2-hydroxyethyl)-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1450909.png)



